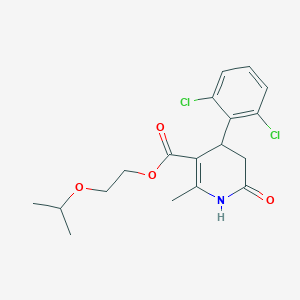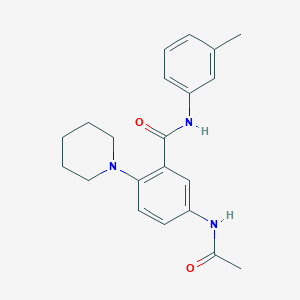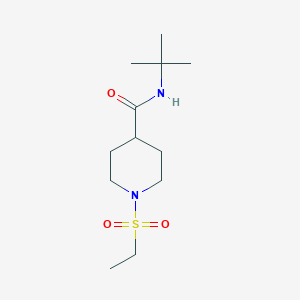![molecular formula C15H21N3O4 B4855652 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4855652.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-morpholinyl)ethyl]urea
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-morpholinyl)ethyl]urea, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. BRL-15572 is a highly selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.
Mécanisme D'action
PTP1B is a negative regulator of insulin signaling, and its inhibition by N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-morpholinyl)ethyl]urea leads to increased insulin sensitivity and glucose uptake in insulin-responsive tissues. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-morpholinyl)ethyl]urea has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-morpholinyl)ethyl]urea has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been shown to reduce inflammation and oxidative stress, which are key contributors to the development of metabolic disorders. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-morpholinyl)ethyl]urea has also been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-morpholinyl)ethyl]urea is a highly selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, its potency and selectivity may vary depending on the experimental conditions, and its effects may be influenced by other factors such as diet and exercise. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-morpholinyl)ethyl]urea may have off-target effects on other enzymes and signaling pathways, which should be taken into consideration when interpreting the results of lab experiments.
Orientations Futures
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-morpholinyl)ethyl]urea. One potential direction is to investigate its effects on other metabolic pathways and signaling pathways, such as the mTOR and JNK pathways, which are also involved in the regulation of glucose homeostasis and energy metabolism. Another direction is to explore its potential as a therapeutic agent for other metabolic disorders and inflammatory diseases. Finally, the development of more potent and selective PTP1B inhibitors, based on the structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-morpholinyl)ethyl]urea, may lead to the discovery of new drugs for the treatment of type 2 diabetes and obesity.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-morpholinyl)ethyl]urea has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B inhibition has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes and obesity. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-morpholinyl)ethyl]urea has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and inflammatory diseases.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-morpholin-4-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c19-15(16-3-4-18-5-7-20-8-6-18)17-12-1-2-13-14(11-12)22-10-9-21-13/h1-2,11H,3-10H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRXXWTYDKTHBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(morpholin-4-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4855580.png)
![N-(4-fluorophenyl)-2-{3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4855589.png)


![methyl 5-(aminocarbonyl)-4-methyl-2-({[4-(4-methylbenzyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4855593.png)

![4-amino-2-{[2-(butylamino)-2-oxoethyl]thio}-N-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B4855609.png)
![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4855616.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-4-quinolinecarboxamide](/img/structure/B4855625.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4855630.png)
![N-(4-{[(4-{[(6-chloro-3-pyridazinyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4855644.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4855645.png)
![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[3-(3-pyridinyloxy)propyl]propanamide](/img/structure/B4855662.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4855664.png)